molecular formula C24H27N3O2 B12885838 2,5-Bis((Z)-((R)-4-phenyloxazolidin-2-ylidene)methyl)pyrrolidine

2,5-Bis((Z)-((R)-4-phenyloxazolidin-2-ylidene)methyl)pyrrolidine

Cat. No.: B12885838
M. Wt: 389.5 g/mol
InChI Key: JGQYWDRJPIOAPQ-IJHZUWITSA-N
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Description

2,5-Bis((Z)-(®-4-phenyloxazolidin-2-ylidene)methyl)pyrrolidine is a complex organic compound that features a pyrrolidine ring substituted with oxazolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis((Z)-(®-4-phenyloxazolidin-2-ylidene)methyl)pyrrolidine typically involves the reaction of pyrrolidine derivatives with oxazolidine precursors. One common method includes the use of hexane-2,5-dione and aromatic amines in the presence of an organocatalyst such as squaric acid at elevated temperatures . The reaction proceeds through a series of condensation and cyclization steps to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis((Z)-(®-4-phenyloxazolidin-2-ylidene)methyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the oxazolidine moieties using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidine derivatives with additional oxygen functionalities, while reduction may produce fully saturated compounds.

Scientific Research Applications

2,5-Bis((Z)-(®-4-phenyloxazolidin-2-ylidene)methyl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Bis((Z)-(®-4-phenyloxazolidin-2-ylidene)methyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,5-Bis((Z)-(®-4-phenyloxazolidin-2-ylidene)methyl)pyrrolidine apart is its dual functionality, combining the reactivity of both pyrrolidine and oxazolidine rings

Properties

Molecular Formula

C24H27N3O2

Molecular Weight

389.5 g/mol

IUPAC Name

(2Z,4R)-4-phenyl-2-[[5-[(Z)-[(4R)-4-phenyl-1,3-oxazolidin-2-ylidene]methyl]pyrrolidin-2-yl]methylidene]-1,3-oxazolidine

InChI

InChI=1S/C24H27N3O2/c1-3-7-17(8-4-1)21-15-28-23(26-21)13-19-11-12-20(25-19)14-24-27-22(16-29-24)18-9-5-2-6-10-18/h1-10,13-14,19-22,25-27H,11-12,15-16H2/b23-13-,24-14-/t19?,20?,21-,22-/m0/s1

InChI Key

JGQYWDRJPIOAPQ-IJHZUWITSA-N

Isomeric SMILES

C1C(NC(C1)/C=C/2\OC[C@H](N2)C3=CC=CC=C3)/C=C/4\OC[C@H](N4)C5=CC=CC=C5

Canonical SMILES

C1CC(NC1C=C2NC(CO2)C3=CC=CC=C3)C=C4NC(CO4)C5=CC=CC=C5

Origin of Product

United States

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